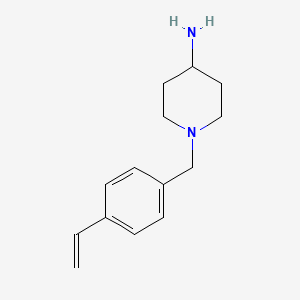

1-(4-Vinylbenzyl)piperidin-4-amine

CAS No.: 2091188-14-4

Cat. No.: VC3117498

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091188-14-4 |

|---|---|

| Molecular Formula | C14H20N2 |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 1-[(4-ethenylphenyl)methyl]piperidin-4-amine |

| Standard InChI | InChI=1S/C14H20N2/c1-2-12-3-5-13(6-4-12)11-16-9-7-14(15)8-10-16/h2-6,14H,1,7-11,15H2 |

| Standard InChI Key | ABOLIPBHIQCJMT-UHFFFAOYSA-N |

| SMILES | C=CC1=CC=C(C=C1)CN2CCC(CC2)N |

| Canonical SMILES | C=CC1=CC=C(C=C1)CN2CCC(CC2)N |

Introduction

Chemical Identity and Structural Characteristics

1-(4-Vinylbenzyl)piperidin-4-amine is a nitrogenous heterocyclic compound belonging to the piperidine family. It contains a piperidine ring substituted at the nitrogen position (position 1) with a 4-vinylbenzyl group, while bearing an amine group at position 4 of the piperidine ring. This unique structural arrangement combines the reactive vinyl functionality with the nucleophilic properties of both amine groups.

Chemical Identification Data

| Parameter | Details |

|---|---|

| Chemical Name | 1-(4-Vinylbenzyl)piperidin-4-amine |

| CAS Registry Number | 2091188-14-4 |

| Molecular Formula | C₁₄H₂₀N₂ |

| Molecular Weight | 216.32 g/mol |

| Structural Classification | Piperidine derivative, Styrenic compound |

The compound features a six-membered piperidine ring with two strategically positioned nitrogen atoms - one within the heterocyclic ring and one as an exocyclic primary amine. The presence of the vinylbenzyl moiety imparts polymerizable properties to the molecule, making it particularly interesting for applications in polymer chemistry .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Vinylbenzyl)piperidin-4-amine are influenced by both its styrenic component and its amine functionalities. While direct experimental data for this specific compound is limited in the literature, its properties can be partially inferred from structurally related compounds.

Physical State and Appearance

1-(4-Vinylbenzyl)piperidin-4-amine is typically obtained as a solid at room temperature. This physical state is consistent with other piperidine derivatives of similar molecular weight and functional group composition .

Chemical Reactivity Profile

The compound exhibits multiple reactive sites that contribute to its chemical versatility:

-

The vinyl group can undergo addition polymerization reactions

-

The primary amine at position 4 can participate in nucleophilic substitution and addition reactions

-

The tertiary amine of the piperidine ring provides a basic site for acid-base interactions

This multifunctional reactivity profile makes the compound particularly valuable for various synthetic applications, especially as a building block for more complex structures .

Synthesis Methodologies

The synthesis of 1-(4-Vinylbenzyl)piperidin-4-amine can be approached through multiple synthetic routes, each with specific advantages depending on the desired purity and scale.

Synthetic Pathway via N-Alkylation

One established approach involves the selective N-alkylation of 4-aminopiperidine with 4-vinylbenzyl chloride or similar activated vinyl benzyl derivatives. This reaction typically proceeds under basic conditions to prevent protonation of the nucleophilic nitrogen atoms .

The general reaction scheme can be represented as:

-

Preparation of 4-aminopiperidine (or use of commercial source)

-

Protection of the 4-amino group if selective 1-position alkylation is required

-

N-alkylation at position 1 with 4-vinylbenzyl chloride or bromide

-

Deprotection of the 4-amino group (if protection was employed)

Alternative Synthetic Routes

Alternative approaches may involve:

-

Reductive amination between 4-aminopiperidine and 4-vinylbenzaldehyde

-

Functional group modification of precursor compounds such as 1-(4-aminobenzyl)piperidin-4-amine

-

Ring construction methods from acyclic precursors

The choice of synthetic route depends on reagent availability, desired scale, and the specific purity requirements of the application .

Polymerization Behavior

The presence of the vinyl group in 1-(4-Vinylbenzyl)piperidin-4-amine makes it particularly valuable as a monomer for various polymerization processes. Its polymerization behavior shares similarities with other styrenic derivatives like 4-vinylbenzyl piperidine.

Thermal Autopolymerization

Like related styrenic compounds, 1-(4-Vinylbenzyl)piperidin-4-amine likely undergoes thermal autopolymerization when exposed to elevated temperatures. In comparable compounds such as 4-vinylbenzyl piperidine, this process can be monitored using in situ FTIR spectroscopy by tracking the disappearance of the vinyl group's characteristic absorption band at approximately 909 cm⁻¹ .

Controlled Polymerization Methods

For more controlled polymer synthesis, two primary methods are particularly suitable:

Living Anionic Polymerization

Living anionic polymerization provides excellent control over molecular weight and polydispersity. Research on similar compounds indicates that using sec-butyllithium as initiator in cyclohexane at moderate temperatures (approximately 50°C) can yield well-defined polymers with predictable molecular weights .

Controlled Radical Polymerization

Techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization may also be applicable, though the elevated temperatures typically required for these processes could potentially trigger competing thermal autopolymerization .

Polymerization Kinetics

Studies on related compounds suggest that the polymerization kinetics follow pseudo-first-order behavior with respect to monomer concentration. The propagation rate constant for similar styrenic derivatives with piperidine substituents has been measured at approximately 2.7 s⁻¹, which is comparable to but slightly higher than unsubstituted styrene (2.0 s⁻¹) .

| Polymerization Method | Temperature Range | Initiator | Kinetic Behavior | Notes |

|---|---|---|---|---|

| Thermal Autopolymerization | >70°C | Self-initiated | Complex, with induction period | Difficult to control |

| Living Anionic | 20-50°C | sec-Butyllithium | Pseudo-first order | Excellent MW control |

| RAFT | 60-80°C | RAFT agent + radical initiator | Pseudo-first order after equilibration | Good functional group tolerance |

Applications in Materials Science

The unique structure of 1-(4-Vinylbenzyl)piperidin-4-amine makes it valuable for various materials science applications, particularly in the development of specialized polymers and functional materials.

Polymer Development

The compound can serve as a monomer for the synthesis of polymers with pendant amine groups, which may be further functionalized for specific applications. Research on structurally similar compounds indicates potential in:

-

Development of ion-exchange resins due to the presence of basic amine groups

-

Creation of polymeric supports for catalysis

-

Synthesis of polyelectrolytes through quaternization of the amine functionalities

-

Production of stimuli-responsive materials that change properties based on pH or other environmental factors

Cross-linkable Materials

The presence of both vinyl functionality and amine groups provides opportunities for cross-linking through multiple mechanisms:

-

Vinyl polymerization for chain formation

-

Amine-based cross-linking through various electrophiles

-

Post-polymerization modification for introducing additional cross-linking sites

This versatility enables the development of materials with tunable mechanical and chemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume